molecular formula C11H18N2O2S B2612773 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide CAS No. 52236-76-7

5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide

Cat. No. B2612773
CAS RN: 52236-76-7
M. Wt: 242.34
InChI Key: FNVYRAFIYQFRAX-UHFFFAOYSA-N
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Description

5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide is a chemical compound with the CAS number 52236-76-7 . It has a molecular weight of 242.34 . This compound is used extensively in scientific research due to its multifaceted properties.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N2O2S/c1-4-13(5-2)16(14,15)11-8-10(12)7-6-9(11)3/h6-8H,4-5,12H2,1-3H3 . This indicates the molecular structure of the compound.

It is stored at room temperature . The physical form of the compound is a powder .

Scientific Research Applications

Sulfonamide Derivatives in Medicinal Chemistry

Sulfonamides, including 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide, have been foundational in the development of antimicrobial drugs since their introduction. Research has expanded their applications to include a wide spectrum of bioactive potentials. Modern derivatives display activities across various fields, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic, and even diuretic medications. The versatility of sulfonamide chemistry allows for the creation of compounds with broad medicinal applications and significant developmental value. Structurally modifying the classic antibacterial sulfonamide has led to a diverse array of medicinal agents with enhanced efficacy and lower toxicity, highlighting the compound's central role in drug design and pharmaceutical research (He et al., 2016).

Novel Cyclic Compounds Synthesis

5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide serves as a core structure for the synthesis of novel cyclic compounds. Research has developed methods for the synthesis and characterization of new cyclic compounds containing aminobenzenesulfonamide, including the development of sequential Nicholas and Pauson-Khand reactions. These compounds have implications for the discovery of sulfonamide or sultam-based functional molecules and pharmaceuticals, showcasing the chemical's critical role in organic synthesis and the pharmaceutical industry's quest for novel therapeutic agents (Kaneda, 2020).

Sulfonamide-Based Drug Development

Sulfonamide compounds are recognized for their broad spectrum of action against bacterial infections. Beyond their traditional antibacterial uses, sulfonamides have found roles in treating a variety of conditions, including cancer, glaucoma, inflammation, and dandruff, among others. Their significance in drug development is underscored by the continued exploration of sulfonamide inhibitors for their potential in addressing diseases such as HIV, cancer, and Alzheimer's. This research demonstrates the ongoing importance of sulfonamides in medicinal chemistry and drug discovery processes, particularly in identifying novel therapeutic targets and developing drugs with improved efficacy and safety profiles (Gulcin & Taslimi, 2018).

Enhancement of Photodynamic Therapy

Research has also explored the use of sulfonamides, such as 5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide, in enhancing the efficacy of photodynamic therapy (PDT) for conditions like cancer. This involves investigating pretreatment strategies to increase the accumulation of photosensitizers in the treatment area, thereby improving the therapeutic outcomes of PDT. The exploration of sulfonamide derivatives in this context illustrates the compound's potential in advancing treatments for complex diseases, offering new avenues for increasing the effectiveness of current therapeutic modalities (Gerritsen et al., 2008).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

5-amino-N,N-diethyl-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-4-13(5-2)16(14,15)11-8-10(12)7-6-9(11)3/h6-8H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVYRAFIYQFRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N,N-diethyl-2-methylbenzene-1-sulfonamide

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